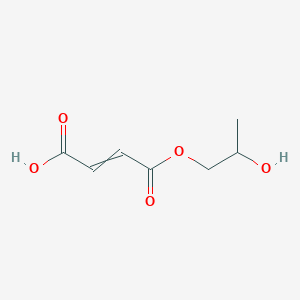

4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

10099-73-7 |

|---|---|

Molecular Formula |

C7H10O5 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

(Z)-4-(3-hydroxypropoxy)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C7H10O5/c8-4-1-5-12-7(11)3-2-6(9)10/h2-3,8H,1,4-5H2,(H,9,10)/b3-2- |

InChI Key |

CTEFDDZVRLFMNT-IHWYPQMZSA-N |

SMILES |

CC(COC(=O)C=CC(=O)O)O |

Isomeric SMILES |

C(CO)COC(=O)/C=C\C(=O)O |

Canonical SMILES |

C(CO)COC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Hydroxypropoxy 4 Oxobut 2 Enoic Acid and Analogues

3 Strategies for Selective Introduction of the 2-Hydroxypropoxy Moiety

The introduction of the 2-hydroxypropoxy group requires careful strategic planning to ensure regioselectivity and, if necessary, stereoselectivity, while managing the multiple functional groups present.

1 Selective Esterification with 1,2-Propanediol Derivatives

The formation of the ester linkage between the but-2-enoic acid backbone and the 2-hydroxypropoxy group can be achieved via several esterification methods. A direct approach involves the reaction of a but-2-enedioic acid precursor, such as maleic anhydride (B1165640) or fumaric acid, with 1,2-propanediol. The primary challenge in this reaction is achieving selective mono-esterification, as both the diacid and the diol are bifunctional.

Several methods have been developed for the selective monoesterification of symmetric dicarboxylic acids. One effective technique uses strongly acidic ion-exchange resins as catalysts in a mixed solvent system. psu.edu This method leverages the differential solubility and partitioning of the diacid, monoester, and diester between an aqueous layer on the resin surface and the bulk aprotic solvent, leading to high selectivity for the monoester. Another approach involves adsorbing the dicarboxylic acids onto alumina, which can lead to preferential esterification of one acid in a mixture. capes.gov.br

For acid-sensitive substrates, milder methods such as the Steglich esterification are employed. This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under neutral conditions. commonorganicchemistry.comnih.gov

2 Stereoselective Synthesis of the 2-Hydroxypropoxy Unit

The 2-hydroxypropoxy group contains a stereocenter at the C2 position of the propyl chain. Controlling the stereochemistry at this center is crucial for synthesizing enantiomerically pure final products. A straightforward approach to achieve this is to use an enantiopure starting material, such as (R)-1,2-propanediol or (S)-1,2-propanediol, in the esterification step. This transfers the pre-existing chirality directly into the target molecule.

Alternatively, stereoselectivity can be introduced during the synthesis. For example, one could start with an ester of a keto-acid, such as 4-(2-oxopropoxy)-4-oxobut-2-enoic acid. The stereoselective reduction of the ketone functionality would then generate the desired chiral hydroxyl group. This can be accomplished using chiral reducing agents or through biocatalysis with ketoreductase (KRED) enzymes, which are known for their high diastereo- and enantioselectivity in ketone reductions. nih.gov Such enzymatic approaches are increasingly utilized in industrial processes for their efficiency and high stereocontrol.

3 Orthogonal Protection–Deprotection Schemes for Multifunctional Precursors

Given that the target molecule and its precursors contain multiple reactive functional groups (two carboxylic acids or a carboxylic acid and an ester, plus a hydroxyl group), an orthogonal protection strategy is essential for a successful multi-step synthesis. bham.ac.uk Orthogonal protecting groups are distinct groups that can be removed under specific conditions without affecting other protecting groups in the molecule. libretexts.orgwikipedia.org

A hypothetical synthetic route for 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid could start from maleic anhydride.

First Esterification : Reaction with benzyl (B1604629) alcohol could protect one of the carboxylic acid groups as a benzyl ester (PG1). Benzyl esters are stable to a wide range of conditions but can be selectively removed by hydrogenolysis. libretexts.org

Second Esterification : The remaining free carboxylic acid could then be coupled with a protected version of 1,2-propanediol. For instance, the primary hydroxyl of 1,2-propanediol could be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether (PG2), leaving the secondary hydroxyl free for esterification. Silyl ethers are stable to many reaction conditions but are easily cleaved by fluoride (B91410) sources (e.g., TBAF). uchicago.edu

Deprotection Sequence : After the full backbone is assembled, the protecting groups can be removed in any order. The TBDMS group could be removed with TBAF to reveal the hydroxyl group, and the benzyl ester could be cleaved via catalytic hydrogenation to yield the free carboxylic acid, completing the synthesis. wikipedia.org

This strategy allows for the selective manipulation of each functional group, preventing unwanted side reactions.

Table 4: Examples of Orthogonal Protecting Groups

| Functional Group | Protecting Group (PG) | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Benzyl (Bn) Ester | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Hydrogenolysis) | libretexts.orguchicago.edu |

| Carboxylic Acid | tert-Butyl (tBu) Ester | Isobutylene, Acid catalyst | Mild Acid (e.g., TFA) | libretexts.org |

| Carboxylic Acid | Methyl (Me) Ester | Methanol, Acid catalyst | Saponification (e.g., LiOH, NaOH) | libretexts.org |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) | uchicago.edu |

| Alcohol | Benzyl (Bn) Ether | Benzyl bromide, Base | H₂, Pd/C (Hydrogenolysis) | libretexts.org |

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

Chemo-enzymatic and biocatalytic methods offer significant advantages in terms of selectivity and sustainability for synthesizing complex molecules like this compound. These approaches leverage the inherent specificity of enzymes and microbial pathways to control reaction outcomes under mild conditions.

The synthesis of a monoester from a dicarboxylic acid (maleic acid) and a diol (1,2-propanediol) presents a significant challenge in controlling regioselectivity. Enzyme catalysis, particularly with lipases, is a powerful tool for achieving such specific esterifications. nih.gov Lipases can differentiate between the two carboxyl groups of a symmetrical dicarboxylic acid or the primary and secondary hydroxyl groups of 1,2-propanediol.

1,3-specific lipases are particularly useful in these reactions. nih.gov When reacting a dicarboxylic acid with an alcohol, these enzymes can selectively catalyze esterification at one of the two carboxylic acid groups, minimizing the formation of the diester byproduct. This selectivity is crucial for maximizing the yield of the desired monoester. The choice of enzyme, solvent, and reaction conditions can further influence the outcome. For instance, the hydrophobicity of the solvent and the structure of the acyl donor have been shown to modulate the regioselectivity of subtilisin-catalyzed acylations, providing a rational basis for controlling the reaction. nih.gov

In the specific synthesis of this compound, a lipase (B570770) would be selected for its ability to catalyze the esterification of one carboxyl group of maleic acid with the primary hydroxyl group of 1,2-propanediol, leaving the secondary hydroxyl group and the second carboxyl group unreacted. This chemo-enzymatic strategy offers a direct route to the target molecule with high purity. nih.gov

Biotransformation provides pathways to introduce necessary functional groups into precursor molecules using whole-cell or isolated enzyme systems. A key pathway relevant to the synthesis of the dicarboxylic acid backbone is ω-oxidation. This metabolic process converts fatty acids or alkanes into dicarboxylic acids. nih.govnih.gov While traditionally used for long-chain dicarboxylic acids, the principles can be applied to shorter chains. Microorganisms capable of α,ω-oxidation can be employed to produce the maleic acid precursor from renewable feedstocks. nih.gov

Furthermore, biotransformation can be envisioned for the introduction of the hydroxyl group. For example, a microbial system could hydroxylate a precursor molecule, such as a maleic acid monoester with a propyl group, at the secondary carbon to create the desired 2-hydroxypropoxy moiety. This approach avoids the use of chemical protecting groups and can offer high stereoselectivity, yielding a specific enantiomer of the final product.

Advances in synthetic biology and metabolic engineering open the possibility of de novo microbial synthesis of this compound. This involves engineering a microbial host, such as E. coli or Saccharomyces cerevisiae, to contain the complete biosynthetic pathway starting from a simple carbon source like glucose.

The engineered pathway would include genes for:

Production of the maleic acid backbone.

Synthesis of 1,2-propanediol.

Expression of a specific lipase or esterase to catalyze the regioselective esterification of the two intermediates within the cell.

This whole-cell biocatalyst approach represents a highly sustainable and integrated manufacturing platform, consolidating multiple chemical steps into a single fermentation process. While challenging to develop, it offers significant advantages in reducing waste, energy consumption, and reliance on petrochemical feedstocks. Research has focused on improving the productivity and stability of microbial systems for producing dicarboxylic acids from renewable resources like fatty acid methyl esters (FAMEs). nih.gov

Novel and Green Chemistry Synthesis Methodologies

Green chemistry principles are increasingly being applied to esterification processes to minimize environmental impact. This involves the use of sustainable catalysts and the development of more efficient reaction conditions.

The traditional synthesis of esters often relies on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. isites.inforesearchgate.net To overcome these issues, a variety of heterogeneous solid acid catalysts have been developed for the esterification of dicarboxylic acids like maleic acid. researchgate.netmdpi.com

These sustainable catalysts include:

Ion-Exchange Resins: Resins like Amberlyst-15, Amberlyst-36, and Indion-170 have proven effective for the esterification of maleic acid. researchgate.netfinechem-mirea.ru They are easily filtered from the reaction mixture, can be regenerated and reused, and are non-corrosive. researchgate.netmdpi.com

Silica-Supported Catalysts: Sulfonic acid functionalized silica (B1680970) (SAFS) is another example of a solid acid catalyst used for esterification. These materials offer high stability and catalytic activity. researchgate.net

Deep Eutectic Solvents (DESs): DESs can act as both the solvent and the catalyst, offering a greener alternative to traditional volatile organic solvents and acid catalysts. In some cases, their catalytic performance in maleic acid esterification is comparable to or even higher than ion-exchange resins. isites.info

The table below compares the performance of various sustainable catalysts in the esterification of dicarboxylic acids, highlighting the move towards more environmentally friendly processes.

| Catalyst | Substrates | Key Findings | Reference |

| Amberlyst 36 Dry | Malic acid + n-butanol | Provided an optimal ratio of conversion to selectivity for the desired diester, minimizing byproducts like fumaric and maleic esters. | finechem-mirea.ru |

| Amberlyst 131H+ | Maleic acid + n-butanol | Showed strong performance among tested ion-exchange resins, though its efficiency was reduced by the presence of water. | isites.info |

| Deep Eutectic Solvent (DES) | Maleic acid + n-butanol | Achieved the highest conversion of maleic acid compared to various Amberlyst resins under the tested conditions. | isites.info |

| Indion-170 | Maleic acid + ethanol | Observed to be one of the most effective and reusable heterogeneous catalysts for the reaction. | researchgate.net |

| Sulfonic Acid Functionalized Silica (SAFS) | Maleic acid + ethanol | Successfully used in a continuous packed bed reactor, demonstrating applicability for industrial-scale green production. | researchgate.net |

This table is generated based on data from the referenced studies.

Esterification is an inherently atom-economical reaction, as the only byproduct is water. To further enhance the green credentials of the synthesis of this compound, solvent-free reaction conditions can be employed. This approach involves heating the reactants (maleic acid or its anhydride and 1,2-propanediol) directly with a heterogeneous catalyst. nih.gov

The benefits of this methodology include:

Reduced Waste: Eliminates the need for a solvent, which simplifies product purification and reduces solvent waste streams.

Increased Efficiency: Higher reactant concentrations can lead to faster reaction rates.

Facile Work-up: The solid catalyst can be easily removed by filtration, and the product can often be purified without complex extraction or distillation procedures. nih.gov

To drive the reaction equilibrium towards the product side, the water formed during the esterification can be continuously removed, for example, through azeotropic distillation or by carrying out the reaction under vacuum. The direct reaction of carboxylates with haloalkanes under solvent-free conditions has also been demonstrated as a highly efficient and environmentally friendly strategy for synthesizing esters. nih.gov

Flow Chemistry Approaches for Continuous Synthesis

The adoption of flow chemistry for the synthesis of fine chemicals and active pharmaceutical ingredients has been a significant advancement in modern organic synthesis. youtube.comrsc.orgpolimi.it This methodology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scaling from laboratory to industrial production. youtube.comajinomoto.com In the context of this compound and its analogues, flow chemistry presents a promising avenue for efficient and continuous manufacturing.

Continuous flow processes involve the pumping of reagents through a network of tubes or microreactors where the reaction occurs. youtube.com This approach allows for superior control over reaction time (residence time), temperature, and mixing, which can lead to higher yields and purities of the desired product. ajinomoto.com For the synthesis of dicarboxylic acid monoesters, such as the target compound, a flow process would typically involve the continuous feeding of a dicarboxylic anhydride (e.g., maleic anhydride) and an alcohol (e.g., 1,2-propanediol) into a heated reactor zone, potentially containing a solid-supported catalyst.

The esterification reaction to form the monoester can be effectively performed in a continuous-flow system. A plausible setup would involve two separate inlet streams, one for a solution of maleic anhydride in a suitable solvent and the other for 1,2-propanediol, also in a solvent. These streams would be introduced into a T-mixer to ensure rapid and efficient mixing before entering a heated coiled reactor or a packed-bed reactor containing an immobilized acid or base catalyst. The residence time in the reactor is precisely controlled by the flow rate and the reactor volume, allowing for the optimization of the reaction to maximize the yield of the monoester while minimizing the formation of the diester byproduct.

An example of a related continuous process is the synthesis of other carboxylic acids via the oxidation of alcohols in a flow reactor. rsc.org For instance, the use of a platinum catalyst in a continuous-flow system has been reported for the efficient oxidation of various alcohols to their corresponding carboxylic acids with high yields. rsc.org While this is an oxidation reaction, the principles of handling reagents in a continuous stream and passing them over a catalyst in a reactor are directly applicable to the esterification required for the synthesis of this compound.

Furthermore, biocatalytic processes, which can be considered a form of flow chemistry, have been successfully employed for the continuous production of related dicarboxylic acids like fumaric acid. researchgate.netnih.govmdpi.com These processes often utilize immobilized enzymes or whole microorganisms in packed-bed reactors, where a continuous flow of substrate is converted to the product. researchgate.netnih.gov This highlights the versatility of continuous production methodologies.

The table below illustrates a hypothetical data set for the continuous flow synthesis of this compound, showcasing the effect of varying reaction parameters on the yield and productivity.

The continuous nature of flow synthesis also allows for the integration of in-line purification, where the product stream from the reactor is directly passed through a purification module, such as a column packed with a sorbent to remove unreacted starting materials or byproducts. This "end-to-end" continuous processing can significantly streamline the manufacturing process.

For analogous compounds, such as other dicarboxylic acid monoesters, similar flow chemistry approaches can be envisioned. The specific choice of catalyst, solvent, temperature, and residence time would be optimized for each specific substrate to achieve the desired efficiency and selectivity. The table below presents representative research findings for the flow synthesis of various dicarboxylic acid monoesters.

Chemical Reactivity and Transformation of 4 2 Hydroxypropoxy 4 Oxobut 2 Enoic Acid

Reactions Involving the Ester Linkage

The ester group is a primary site for nucleophilic acyl substitution reactions. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the 2-hydroxypropoxy group.

Hydrolysis Mechanisms (Acid-Catalyzed and Base-Promoted Saponification)

Ester hydrolysis is the cleavage of an ester bond by water to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and must be driven to completion by using a large excess of water. The mechanism is the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The process begins with the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comucalgary.ca Following a series of proton transfers, the 2-hydroxypropoxy group is eliminated as propane-1,2-diol, and deprotonation of the final intermediate yields maleic acid. youtube.com

A significant feature in the hydrolysis of maleate (B1232345) monoesters is the potential for intramolecular catalysis. The adjacent carboxylic acid group can act as a catalyst. Specifically, the neighboring carboxylate group is a more effective catalyst than the undissociated carboxylic acid group, leading to a reaction rate that is strongly dependent on pH. dntb.gov.ua This intramolecular participation often proceeds through the formation of maleic anhydride (B1165640) as an intermediate. dntb.gov.uaresearchgate.net

Base-Promoted Saponification: In the presence of a strong base, such as sodium hydroxide, ester hydrolysis is an irreversible process known as saponification. wikipedia.orgmasterorganicchemistry.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the propane-1,2-diolate anion as the leaving group. A rapid, irreversible acid-base reaction occurs between the newly formed maleic acid and the alkoxide, yielding a sodium maleate salt and propane-1,2-diol. chemistrysteps.commasterorganicchemistry.com Because the final carboxylate is deprotonated and thus unreactive towards nucleophiles, the reaction is driven to completion. chemistrysteps.commasterorganicchemistry.com

Table 1: Comparison of Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Saponification |

| Reagent | Water with a catalytic amount of acid (e.g., H₂SO₄) ucalgary.ca | Stoichiometric amount of strong base (e.g., NaOH) wikipedia.org |

| Nature of Reaction | Reversible equilibrium wikipedia.orgchemistrysteps.com | Irreversible wikipedia.orgchemistrysteps.commasterorganicchemistry.com |

| Key Intermediate | Protonated tetrahedral intermediate youtube.com | Tetrahedral alkoxide intermediate ucalgary.ca |

| Initial Step | Protonation of carbonyl oxygen chemistrysteps.comyoutube.com | Nucleophilic attack by hydroxide ion wikipedia.orgucalgary.ca |

| Final Product | Maleic acid and propane-1,2-diol | Salt of maleic acid (maleate) and propane-1,2-diol masterorganicchemistry.com |

| Intramolecular Effects | Neighboring carboxyl group can catalyze the reaction dntb.gov.ualibretexts.org | Not a primary catalytic pathway |

Transesterification Processes and Kinetics

Transesterification is the process of exchanging the organic group of an ester with the organic group of another alcohol. For 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid, this involves replacing the 2-hydroxypropoxy group with a different alcohol moiety. The reaction can be catalyzed by either acids or bases. matec-conferences.org

Reduction of the Ester Group to Alcohols or Aldehydes

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to reduce esters to primary alcohols. commonorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution. A hydride ion from LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate collapses, eliminating the alkoxide leaving group to form an aldehyde. masterorganicchemistry.comchemistrysteps.com The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to form a primary alcohol upon acidic workup. masterorganicchemistry.comchemistrysteps.com Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. commonorganicchemistry.comchemistrysteps.com

Reduction to Aldehydes: The partial reduction of esters to aldehydes is a more challenging transformation because the aldehyde product is typically more reactive than the ester starting material. acs.org This can be achieved by using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose; when used in stoichiometric amounts at low temperatures (e.g., -78 °C), it can reduce the ester to a stable tetrahedral intermediate that does not collapse until aqueous workup, affording the aldehyde. masterorganicchemistry.com More recent advancements include catalytic hydrosilylation methods using specific borane, iron, or manganese catalysts that show high selectivity for the partial reduction of esters to aldehydes under mild conditions. acs.orgacs.orgchemrxiv.org

Nucleophilic Acyl Substitution Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums)

Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithiums (R-Li), react with esters to produce tertiary alcohols. chemistrysteps.comlibretexts.org The reaction involves two additions of the organometallic reagent. libretexts.org

The mechanism begins with the nucleophilic attack of the Grignard reagent on the ester's carbonyl carbon, forming a tetrahedral intermediate. udel.edu This intermediate is unstable and collapses, expelling the alkoxide leaving group to yield a ketone. chemistrysteps.comudel.edu The newly formed ketone is more reactive towards the Grignard reagent than the original ester. chemistrysteps.comyoutube.com Therefore, it rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. udel.eduyoutube.com An acidic workup then protonates the resulting alkoxide to give the final tertiary alcohol product, in which two of the alkyl/aryl groups originate from the Grignard reagent. libretexts.orgudel.edu It is not possible to stop the reaction at the ketone stage under these conditions. youtube.com

Aminolysis and Amide Formation

Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide. chemistrysteps.comdalalinstitute.com This reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com The amine attacks the carbonyl carbon to form a tetrahedral intermediate. youtube.com The intermediate then collapses, eliminating the alcohol (propane-1,2-diol) to form the corresponding amide.

For α,β-unsaturated esters like maleates, a significant competing reaction is the conjugate (or Michael) addition of the amine to the carbon-carbon double bond. nih.govacs.org The selectivity between aminolysis (amide formation) and conjugate addition is highly dependent on reaction conditions. Studies on the ammonolysis of dimethyl fumarate and maleate have shown that lower temperatures significantly favor the desired aminolysis reaction over conjugate addition. nih.govacs.org

Table 2: Effect of Temperature on Selectivity in Ammonolysis of Unsaturated Esters

| Temperature (°C) | Fumaramide (Amide) Yield (%) |

| 10 | 81.1 nih.govacs.org |

| 60 | 24.1 nih.govacs.org |

Data based on the ammonolysis of dimethyl fumarate, a related unsaturated ester.

Reactions at the Carbon-Carbon Double Bond

The electron-deficient carbon-carbon double bond in this compound, being conjugated to both a carboxyl and an ester carbonyl group, is susceptible to a range of addition reactions.

Key reactions at the olefinic bond include:

Hydrogenation: The double bond can be readily reduced by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) to yield the corresponding saturated succinic acid derivative. celanese.com

Isomerization: Under the influence of heat or acid/base catalysts, the cis-isomer (maleate) can undergo isomerization to the more thermodynamically stable trans-isomer (fumarate). celanese.comchemistry-online.com

Diels-Alder Reaction: The electron-withdrawing nature of the carbonyl groups makes the double bond an excellent dienophile for Diels-Alder cycloaddition reactions with conjugated dienes. celanese.com

Hydration: Certain enzymes, such as maleate hydratase, can catalyze the addition of water across the double bond to form D-malic acid. nih.govnih.gov

Addition Reactions: The double bond can undergo addition reactions with various reagents. For example, maleic anhydride and its esters can react with other unsaturated compounds via ene reactions or free-radical pathways at elevated temperatures. actachemscand.orgrsc.org As noted previously, nucleophiles like amines can also add to this site via conjugate addition. nih.govacs.org

Table 3: Summary of Reactions at the C=C Double Bond

| Reaction Type | Reagent(s) | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C | Succinate derivative celanese.com |

| Isomerization | Heat, Acid, or Base | Fumarate derivative celanese.comchemistry-online.com |

| Diels-Alder Reaction | Conjugated Diene (e.g., 1,3-Butadiene) | Cyclohexene derivative celanese.com |

| Enzymatic Hydration | Maleate Hydratase, H₂O | Malic acid derivative nih.govnih.gov |

| Conjugate Addition | Nucleophiles (e.g., Amines) | β-substituted succinate derivative nih.govacs.org |

Reactions of the Carboxylic Acid Group

The terminal carboxylic acid group (-COOH) is a key site for reactivity, primarily involving the acidic proton.

Acid-Base Reactions: As a carboxylic acid, the molecule is acidic and will react with bases to form carboxylate salts. Treatment with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, yielding the corresponding sodium carboxylate salt, sodium 4-(2-hydroxypropoxy)-4-oxobut-2-enoate. The formation of such salts significantly increases the aqueous solubility of the compound. The synthesis of anionic surfactants from maleic monoesters involves this type of neutralization step. scientific.net

Carboxylate as a Nucleophile: The resulting carboxylate anion is a nucleophile and can participate in nucleophilic substitution reactions, although it is a weaker nucleophile than a hydroxide ion.

| Base | Product Name | General Properties |

| Sodium Hydroxide (NaOH) | Sodium 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Water-soluble salt |

| Sodium Bicarbonate (NaHCO₃) | Sodium 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Water-soluble salt, liberates CO₂ |

| Ammonia (NH₃) | Ammonium 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Water-soluble salt |

Derivatization to Acid Halides, Anhydrides, and Amides

The carboxylic acid moiety is a versatile functional group that can be converted into more reactive derivatives, facilitating the formation of new carbon-heteroatom bonds.

Acid Halides: The conversion of the carboxylic acid to an acid halide, typically an acid chloride, is a common synthetic transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose. masterorganicchemistry.comlibretexts.org The reaction with thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orgchemistrysteps.com The subsequent nucleophilic attack by the chloride ion yields the acid chloride, with gaseous byproducts sulfur dioxide and hydrogen chloride. masterorganicchemistry.com Care must be taken as the secondary alcohol could potentially react with the generated acid chloride or thionyl chloride, necessitating controlled reaction conditions.

Anhydrides: Acid anhydrides can be formed from the carboxylic acid functionality. A common laboratory method involves the reaction of the acid chloride with a carboxylate salt. Alternatively, two molecules of the carboxylic acid can be dehydrated, though this typically requires high temperatures. A more controlled approach would involve reacting the acid chloride derivative with the sodium salt of this compound.

Amides: Amide bond formation is a cornerstone of organic and medicinal chemistry. The direct reaction between the carboxylic acid and an amine is generally difficult due to a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt. chemistrysteps.comfishersci.co.uk To overcome this, coupling agents are employed to "activate" the carboxylic acid. libretexts.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.uk This intermediate is then readily attacked by a primary or secondary amine to form the corresponding amide with high yields under mild conditions. chemistrysteps.com The use of additives like 1-hydroxybenzotriazole (HOBt) can further enhance efficiency and suppress side reactions. nih.gov

| Derivative | Typical Reagent(s) | Solvent | General Conditions | Potential Side Reactions |

|---|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | Neat or DCM | Reflux | Reaction at secondary -OH |

| Acid Anhydride | Acid chloride + Carboxylate salt | Aprotic solvent (e.g., THF) | Room Temperature | - |

| Amide | Amine, EDC, HOBt | DMF or DCM | 0°C to Room Temperature | Esterification of secondary -OH if unprotected |

Decarboxylation Studies

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease of decarboxylation depends significantly on the structure of the molecule. While simple carboxylic acids are resistant to decarboxylation, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position.

This compound is an α,β-unsaturated carboxylic acid. The thermal decarboxylation of such acids is not always straightforward and can require high temperatures. stackexchange.com The mechanism for the thermal decomposition of α,β-unsaturated acids can sometimes proceed through an initial isomerization to a β,γ-unsaturated isomer, which then decarboxylates via a cyclic transition state, similar to β-keto acids. stackexchange.com

Modern methods, often employing transition metal catalysts or photoredox catalysis, can achieve decarboxylation under milder conditions. organic-chemistry.org For instance, visible-light photocatalysis has been used for the decarboxylation of α,β-unsaturated carboxylic acids. tue.nl The specific conditions and feasibility for this compound would require experimental investigation to determine the optimal pathway and to avoid competing reactions such as polymerization or decomposition of the ester and alcohol moieties.

| Method | Typical Conditions | Expected Product | Key Considerations |

|---|---|---|---|

| Thermal | High temperature (Pyrolysis) | Prop-1-en-1-yl 2-hydroxypropyl carbonate | Potential for decomposition and side reactions |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ir or Ru complex) | Prop-1-en-1-yl 2-hydroxypropyl carbonate | Milder conditions, requires specialized setup |

| Transition Metal Catalysis | Pd, Cu, or Ag catalyst | Prop-1-en-1-yl 2-hydroxypropyl carbonate | Chemoselectivity can be an issue |

Esterification with Other Alcohols

The carboxylic acid group can undergo esterification with various other alcohols. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com This is a reversible equilibrium-driven reaction. To achieve high yields, water, the byproduct of the reaction, must be removed, often by azeotropic distillation. masterorganicchemistry.com

Given that the target molecule already contains an ester and a secondary alcohol, this reaction requires careful control of conditions. Under the acidic conditions of Fischer esterification, there is a risk of transesterification, where the 2-hydroxypropyl group of the existing ester could be exchanged with the new alcohol. The secondary hydroxyl group could also potentially undergo etherification, although this is generally a slower process under these conditions. The reactivity of dicarboxylic acid monoesters can be complex, and achieving selective esterification of the free carboxylic acid may require milder, non-acidic methods if transesterification proves to be a significant side reaction. nih.govrsc.org

| Alcohol (R'-OH) | Catalyst | Expected Product | Potential Byproduct (Transesterification) |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Dimethyl maleate |

| Ethanol | TsOH | Ethyl 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Diethyl maleate |

| Isopropanol | H₂SO₄ | Isopropyl 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Diisopropyl maleate |

Reactions of the Secondary Hydroxyl Group

The secondary hydroxyl group on the propylene (B89431) glycol moiety is another key site for chemical transformations, allowing for further functionalization of the molecule.

Esterification and Etherification of the Hydroxyl Group

Esterification: The secondary alcohol can be acylated to form a diester. This can be achieved by reacting it with an acid chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine or a tertiary amine. fishersci.co.uk This method is generally chemoselective for the alcohol over the carboxylic acid. Alternatively, coupling agents like DCC or EDC, typically used for amide synthesis, can also be employed for ester synthesis (Steglich esterification), especially when using hindered alcohols. organic-chemistry.org

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This method must be conducted carefully to avoid deprotonation of the carboxylic acid, which would be the more acidic proton. Protecting the carboxylic acid group prior to etherification would be a more robust strategy.

Oxidation Reactions (e.g., to Ketone, Carboxylic Acid)

Oxidation of the secondary hydroxyl group would yield a ketone functionality. A wide variety of reagents are available to perform this transformation. e-bookshelf.de Milder, more selective oxidizing agents are preferred to avoid overoxidation or reaction with the double bond. chemistryviews.org

To Ketone: Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) are effective for converting secondary alcohols to ketones without oxidizing other parts of the molecule. chemistryviews.orgchemistrysteps.com These reactions are typically carried out under anhydrous conditions at or below room temperature.

To Carboxylic Acid: Further oxidation of the resulting ketone to a carboxylic acid would require cleavage of a carbon-carbon bond, which necessitates harsh conditions and is generally not a synthetically useful transformation for this substrate. byjus.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) could potentially cleave the molecule, especially at the double bond or the ester linkage, leading to a mixture of products. libretexts.org

| Oxidizing Agent | Typical Conditions | Expected Product | Selectivity |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | DCM, Room Temp | 4-(2-Oxopropoxy)-4-oxobut-2-enoic acid | High for secondary alcohol to ketone |

| Dess-Martin Periodinane (DMP) | DCM, Room Temp | 4-(2-Oxopropoxy)-4-oxobut-2-enoic acid | High, mild conditions |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | DCM, -78°C to RT | 4-(2-Oxopropoxy)-4-oxobut-2-enoic acid | High, avoids heavy metals |

| Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄, 0°C | Mixture of degradation products | Low, strong oxidant, likely to cause cleavage |

Nucleophilic Substitution via Activated Hydroxyls (e.g., Sulfonates, Halides)

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. unco.edu Therefore, it must first be "activated" by converting it into a better leaving group. unco.edu

Sulfonates: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride, TsCl) or a mesylate (using methanesulfonyl chloride, MsCl), in the presence of a base like pyridine. chemistrysteps.com These sulfonate groups are excellent leaving groups, comparable to halides. The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles (e.g., halides, azide, cyanide) in an Sₙ2 reaction, which proceeds with inversion of stereochemistry if the carbon is a chiral center. chemistrysteps.comyoutube.com

Halides: Direct conversion to an alkyl halide can be achieved with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These reactions can proceed via Sₙ1 or Sₙ2 pathways depending on the substrate and conditions, and may involve carbocation rearrangements. chemistrysteps.com Given the potential for competing reactions with the carboxylic acid, the two-step sulfonation-substitution route is often a more controlled and reliable method for nucleophilic substitution at the secondary carbon.

Hydrogen Bonding Interactions and Solvent Effects

The molecular structure of this compound, featuring a carboxylic acid group, an ester with a hydroxyl group, and a carbon-carbon double bond, allows for a variety of hydrogen bonding interactions. These interactions, both within the molecule (intramolecular) and with its surrounding environment (intermolecular), significantly influence its chemical reactivity, physical properties, and conformational preferences. The nature of the solvent further modulates these interactions.

Hydrogen Bonding Interactions:

The presence of both hydrogen bond donors (-COOH, -OH) and acceptors (C=O, -OH, ester ether oxygen) enables this compound to participate in a complex network of hydrogen bonds.

Intramolecular Hydrogen Bonding: In the (Z)-isomer, the proximity of the carboxylic acid group and the ester moiety allows for the formation of an intramolecular hydrogen bond. This interaction can influence the acidity of the carboxylic acid and the reactivity of the double bond. For instance, in maleic acid, the cis-isomer, intramolecular hydrogen bonding stabilizes the conjugate base upon the first dissociation, making it a stronger acid than its trans-counterpart, fumaric acid quora.comstackexchange.com. A similar effect can be anticipated for the (Z)-isomer of this compound. The hydroxyl group on the propoxy chain can also potentially form a hydrogen bond with the ester's carbonyl oxygen or the carboxylic acid group, depending on the molecule's conformation.

Intermolecular Hydrogen Bonding: The (E)-isomer, with its trans configuration, is sterically hindered from forming efficient intramolecular hydrogen bonds between the carboxyl and ester groups. Consequently, it predominantly engages in intermolecular hydrogen bonding echemi.comquora.comwyzant.com. This leads to the formation of dimers and larger molecular aggregates, which generally results in higher melting and boiling points compared to the (Z)-isomer echemi.comquora.com. Carboxylic acids are well-known to form strong intermolecular hydrogen-bonded dimers libretexts.org.

Solvent Effects:

The choice of solvent plays a critical role in the chemical behavior of this compound by influencing reaction rates and equilibria through differential solvation of reactants, intermediates, and products wikipedia.org.

Polar Protic Solvents: Solvents like water and alcohols can act as both hydrogen bond donors and acceptors. In these solvents, the intermolecular hydrogen bonds between the solute and solvent molecules can be strong enough to disrupt the intramolecular hydrogen bonds in the (Z)-isomer rsc.org. For instance, in aqueous solutions, the carboxylic acid and hydroxyl groups will be extensively solvated. This solvation stabilizes charged intermediates and transition states, potentially accelerating ionic reactions. However, strong solvation of nucleophiles can also decrease their reactivity in SN2 reactions libretexts.org.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile can act as hydrogen bond acceptors. They can solvate the positive end of dipoles but are less effective at solvating anions. The effect of these solvents on reaction rates can be significant. For example, the rate of E/Z isomerization can be influenced by solvent polarity researchgate.net.

Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding in the (Z)-isomer is more likely to be preserved due to the lack of competing interactions with the solvent. Intermolecular hydrogen bonding between solute molecules will also be a dominant force, potentially leading to aggregation.

The interplay between hydrogen bonding and solvent effects dictates the solubility, stability, and reactivity of this compound. For example, the rate of esterification or reactions involving the double bond will be influenced by how the solvent stabilizes the transition states and reactants.

Table 1: Influence of Isomerism and Solvent Type on Hydrogen Bonding in this compound (Illustrative)

| Isomer | Solvent Type | Predominant Hydrogen Bonding | Expected Consequences |

| (Z) | Nonpolar | Intramolecular (between -COOH and ester group) | Lower boiling point, higher solubility in nonpolar solvents compared to (E)-isomer. |

| (Z) | Polar Protic | Intermolecular (with solvent), potential disruption of intramolecular bonds rsc.org | Increased acidity of the carboxylic acid, altered reactivity of the double bond. |

| (E) | Nonpolar | Intermolecular (dimer formation) echemi.comquora.com | Higher boiling point, lower solubility in nonpolar solvents compared to (Z)-isomer. |

| (E) | Polar Protic | Intermolecular (with solvent) | Good solubility, solvation of functional groups influencing reactivity. |

Stereochemical Aspects of Chemical Transformations (E/Z Isomerism and Chirality)

The stereochemistry of this compound is defined by two key features: the geometric isomerism at the carbon-carbon double bond (E/Z isomerism) and the presence of a chiral center in the 2-hydroxypropoxy side chain. These stereochemical elements have a profound impact on the molecule's three-dimensional structure and its chemical transformations.

E/Z Isomerism:

The restricted rotation around the C=C double bond gives rise to two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis) studymind.co.uk. The terms E and Z are assigned based on the Cahn-Ingold-Prelog priority rules applied to the substituents on each carbon of the double bond oxfordreference.comlibretexts.orgmasterorganicchemistry.com.

(Z)-4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid: In this isomer, the higher priority groups on each carbon of the double bond (the carboxylic acid and the ester group) are on the same side. This configuration is analogous to maleic acid nih.gov.

(E)-4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid: Here, the higher priority groups are on opposite sides of the double bond, similar to fumaric acid nih.gov.

The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric strain nih.gov. Isomerization from the (Z)- to the (E)-form can be induced by heat, acid catalysis, or radical initiators nih.govyoutube.com. This transformation is a key aspect of the compound's reactivity. For example, the synthesis of fumaric acid monoesters often proceeds through the isomerization of the corresponding maleic acid monoesters google.comgoogle.com.

Chirality:

The 2-hydroxypropoxy group contains a chiral center at the carbon atom bearing the hydroxyl group. This means that this compound can exist as two enantiomers:

(R)-4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid

(S)-4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid

Each of these enantiomers can exist as both (E) and (Z)-isomers, leading to a total of four possible stereoisomers (two pairs of diastereomers).

Chemical transformations of this molecule must be considered in the context of its chirality:

Reactions not involving the chiral center: If a reaction occurs at the double bond or the carboxylic acid group without breaking any bonds at the chiral center, the configuration of the chiral center will be retained libretexts.org. The product will be a diastereomer of the product formed from the other enantiomer.

Reactions forming a new chiral center: If a reaction introduces a new chiral center into the molecule (for example, through addition to the double bond), a mixture of diastereomers will be formed libretexts.orgtru.ca. The ratio of these diastereomers will depend on the stereoselectivity of the reaction, which can be influenced by the existing chiral center.

Reactions starting from achiral precursors: The synthesis of this compound from achiral starting materials will result in a racemic mixture of the (R)- and (S)-enantiomers, unless a chiral catalyst or resolving agent is used libretexts.orgslideshare.net.

The stereochemical outcome of reactions is crucial, as different stereoisomers can have distinct biological activities and physical properties.

Table 2: Stereoisomers of this compound and Their Relationships

| Stereoisomer | Relationship to (E)-(R)-isomer | Relationship to (Z)-(R)-isomer | Relationship to (E)-(S)-isomer |

| (E)-(R)-4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid | Identical | Diastereomer | Enantiomer |

| (Z)-(R)-4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid | Diastereomer | Identical | Diastereomer |

| (E)-(S)-4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid | Enantiomer | Diastereomer | Identical |

| (Z)-(S)-4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid | Diastereomer | Enantiomer | Diastereomer |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Pathways and Intermediates

Currently, detailed experimental studies specifically elucidating the reaction pathways and intermediates of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid are not extensively available in the public domain. However, based on the functionalities present in the molecule—a carboxylic acid, an ester, a carbon-carbon double bond (alkene), and a secondary alcohol—several potential reaction pathways can be predicted.

For instance, the ester group can undergo hydrolysis, either acid-catalyzed or base-catalyzed, to yield maleic acid and 1,2-propanediol. The double bond can participate in electrophilic addition reactions with reagents such as halogens or hydrohalic acids. The carboxylic acid and alcohol functionalities can undergo further esterification reactions. The identification of transient intermediates in these hypothetical pathways would require advanced spectroscopic techniques such as NMR, IR, and mass spectrometry, often coupled with computational modeling.

Kinetic Studies of Key Transformations and Rate Determining Steps

Kinetic studies are essential to quantify the rates of chemical reactions and to identify the slowest step in a reaction mechanism, known as the rate-determining step. youtube.com For this compound, kinetic data for its various potential transformations is sparse.

However, in a computational study on a structurally related compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, density functional theory (DFT) was employed to investigate its antioxidant activity. scholaris.caresearchgate.net This study calculated rate constants for its reaction with methylperoxyl radicals, providing insights into the kinetics of radical scavenging. scholaris.caresearchgate.net For instance, the rate constant for the scavenging of methylperoxyl radicals by a related compound 'A' was determined to be 1.49×10⁸ M⁻¹ s⁻¹. scholaris.caresearchgate.net While not directly applicable to this compound, this type of computational approach could be a valuable tool for predicting its kinetic parameters.

The rate-determining step in any of its potential reactions would depend on the specific reaction conditions and the relative energy barriers of the elementary steps involved. youtube.com For example, in a multi-step ester hydrolysis, the initial nucleophilic attack or the departure of the leaving group could be the rate-limiting step.

Thermodynamic and Kinetic Control in Reactions

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy. masterorganicchemistry.comyoutube.comlibretexts.org In contrast, thermodynamic control favors the most stable product, which has the lowest Gibbs free energy. wikipedia.orgjackwestin.commasterorganicchemistry.com

For reactions involving this compound, the reaction conditions, such as temperature, pressure, and solvent, would determine which product dominates. wikipedia.orgjackwestin.com For example, in an addition reaction to the double bond, two different regioisomers could potentially form. At lower temperatures, the reaction is likely to be under kinetic control, favoring the product that forms more rapidly. libretexts.org At higher temperatures, the reaction may become reversible, allowing the system to reach equilibrium and favoring the more stable thermodynamic product. masterorganicchemistry.comlibretexts.org

Isotopic Labeling Studies for Mechanism Confirmation

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing strong evidence for a proposed mechanism. In this method, one or more atoms in a reactant molecule are replaced with a heavier isotope, such as deuterium (²H) for hydrogen, carbon-13 (¹³C) for carbon, or oxygen-18 (¹⁸O) for oxygen. The position of the isotopic label in the products can then be determined using techniques like mass spectrometry or NMR spectroscopy.

For this compound, isotopic labeling could be employed to elucidate the mechanism of its ester hydrolysis. For instance, by labeling the oxygen atom of the hydroxyl group in the 2-hydroxypropoxy moiety with ¹⁸O, one could determine whether the hydrolysis proceeds via an acyl-oxygen or an alkyl-oxygen cleavage pathway. If the ¹⁸O label is found in the resulting 1,2-propanediol, it would indicate acyl-oxygen cleavage. Conversely, if it remains with the but-2-enedioic acid moiety, it would suggest alkyl-oxygen cleavage.

Transition State Analysis

Transition state analysis involves the characterization of the high-energy, transient molecular structure that exists at the peak of the reaction energy profile between reactants and products. Understanding the geometry and energy of the transition state is fundamental to comprehending the reaction mechanism and kinetics.

Computational chemistry, particularly DFT, is a primary tool for transition state analysis. scholaris.caresearchgate.net For a given reaction of this compound, theoretical calculations could be performed to locate the transition state structure and calculate its energy. This information would provide the activation energy for the reaction, which is directly related to the reaction rate. For example, a computational study on a related molecule optimized the geometries of transition states for a hydrogen-atom transfer mechanism. researchgate.net Similar analyses for this compound could reveal detailed mechanistic insights into its various potential reactions.

Derivatization and Functionalization Strategies

Synthesis of Analogues with Modified Ester Moieties

The free carboxylic acid group of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is a prime target for esterification to generate analogues with altered physical and chemical properties. Standard esterification conditions, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed. zbaqchem.comtestbook.com The choice of alcohol dictates the nature of the resulting diester, allowing for the introduction of various alkyl, aryl, or functionalized groups. This modification can influence properties like solubility, volatility, and reactivity. For instance, esterification with long-chain alcohols can increase hydrophobicity, which is useful for applications in lubricants or plasticizers.

Alternatively, conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol, provides a high-yielding route to the desired diester. vedantu.com

| Reactant Alcohol | Resulting Ester Analogue Name | Potential Application | Reference Reaction Principle |

|---|---|---|---|

| Methanol | Methyl 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Chemical intermediate, monomer | nih.gov |

| Ethanol | Ethyl 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Solvent, intermediate | ajast.net |

| n-Butanol | n-Butyl 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Plasticizer, coating component | google.comresearcher.life |

| Benzyl (B1604629) alcohol | Benzyl 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | UV-curable coatings, specialty monomer | nih.gov |

| Poly(ethylene glycol) (PEG) | PEGylated 4-(2-hydroxypropoxy)-4-oxobut-2-enoate | Biocompatible materials, drug delivery | nih.gov |

Modifications at the Carboxylic Acid Functionality for Specific Applications

Beyond esterification, the carboxylic acid functionality can be transformed into a variety of other groups, significantly broadening the scope of potential applications.

Amide Formation: The reaction of the carboxylic acid with primary or secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to a more reactive intermediate like an acid chloride, yields the corresponding amides. libretexts.orglibretexts.org N-substituted maleamic acids, which are structurally related, have been investigated for their reversible amide bond formation, suggesting potential for dynamic combinatorial chemistry. nih.gov These amide derivatives are valuable in polymer chemistry and as precursors to biologically active molecules. The direct reaction of maleic acid monoesters with ammonia (B1221849) or amines can also produce maleic acid monoamides. google.com

Salt Formation: Neutralization of the carboxylic acid with an appropriate inorganic or organic base leads to the formation of carboxylate salts. mdpi.com These salts can exhibit enhanced water solubility and have applications as surfactants or as building blocks for coordination polymers. For example, salts of ethylene-maleic acid copolymers have been evaluated for their biological activity. nih.gov

| Reagent | Resulting Functional Group | Derivative Class | Potential Application | Reference Reaction Principle |

|---|---|---|---|---|

| Ammonia / Primary Amine (R-NH₂) | -CONH₂ / -CONHR | Amide | Polymer synthesis, pH-sensitive linkers | google.comuu.nl |

| Secondary Amine (R₂NH) | -CONR₂ | N,N-Disubstituted Amide | Specialty polymers, organic synthesis | nih.gov |

| Thionyl Chloride (SOCl₂) | -COCl | Acid Chloride | Reactive intermediate for esters and amides | vedantu.com |

| Sodium Hydroxide (NaOH) | -COO⁻Na⁺ | Carboxylate Salt | Surfactants, water-soluble polymers | mdpi.com |

| Hydrazine (N₂H₄) | -CONHNH₂ | Acid Hydrazide | Precursor for heterocycles, bioconjugation | chimicatechnoacta.ru |

Transformations at the Hydroxypropoxy Unit for Polymeric or Supramolecular Assembly

The secondary hydroxyl group on the 2-hydroxypropoxy chain provides another site for functionalization, enabling the creation of complex polymeric and supramolecular structures.

Polymerization: This hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) or ethers, leading to the formation of graft copolymers. Furthermore, it can be esterified with polymerizable groups, such as acrylate (B77674) or methacrylate, to produce a monomer that can be incorporated into polymer chains via free-radical polymerization. The parent compound itself, being a derivative of maleic acid, can be involved in polymerization reactions, often forming copolymers with other vinyl monomers like styrene. google.commdpi.com

Supramolecular Assembly: The hydroxyl group can be modified to introduce moieties capable of non-covalent interactions, which are essential for building supramolecular assemblies. For example, attachment of a terpyridine ligand would allow for metal-ion-coordinated self-assembly into metallo-supramolecular hydrogels. mdpi.com Similarly, introducing groups capable of strong hydrogen bonding or host-guest interactions can lead to the formation of ordered, responsive materials. Copolymers of acrylic acid and maleic anhydride (B1165640) derivatives have been shown to form such hydrogels. mdpi.com

| Reaction Type | Reagent | Attached Moiety | Resulting Structure Type | Potential Application | Reference Reaction Principle |

|---|---|---|---|---|---|

| Esterification | Acryloyl chloride | Acrylate | Polymerizable Monomer | Crosslinkers, UV-curable resins | google.com |

| Ring-Opening Polymerization | ε-Caprolactone | Polycaprolactone (PCL) chain | Graft Copolymer | Biodegradable plastics, biomaterials | nih.gov |

| Etherification | Propargyl bromide | Alkynyl group | Functionalized Monomer | Click chemistry, material functionalization | - |

| Attachment of Ligand | 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine | Terpyridine | Supramolecular Building Block | Self-healing materials, sensors | mdpi.com |

Preparation of Precursors for Targeted Organic Synthesis

The inherent functionalities of this compound make it a valuable precursor for a variety of organic molecules.

Reactions at the Double Bond: The electron-deficient carbon-carbon double bond is susceptible to a range of addition reactions.

Hydrogenation: Catalytic hydrogenation, typically using palladium on carbon (Pd/C), will reduce the double bond to yield the corresponding saturated succinic acid derivative, 4-(2-hydroxypropoxy)-4-oxobutanoic acid. vedantu.com This transformation removes the geometric constraints of the double bond and alters the molecule's reactivity.

Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes like anthracene (B1667546) or furan (B31954) derivatives to form cyclic adducts. vedantu.comacs.orgacs.org This is a powerful method for constructing complex six-membered rings.

Michael Addition: Nucleophiles can add across the double bond in a Michael-type 1,4-conjugate addition.

Epoxidation: The double bond can be epoxidized using peroxy acids to form the corresponding oxirane, a versatile intermediate for further functionalization. acs.org

Decarboxylation: While challenging, decarboxylative functionalization, particularly using metallaphotoredox catalysis, has emerged as a powerful tool for converting carboxylic acids into other groups. princeton.eduacs.org This could potentially be applied to introduce alkyl or aryl groups at the C4 position.

| Reaction Type | Reactive Site | Key Reagents | Product Class | Synthetic Utility | Reference Reaction Principle |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | C=C Double Bond | H₂, Pd/C | Succinic acid derivative | Aliphatic dicarboxylic acid precursor | vedantu.com |

| Diels-Alder Cycloaddition | C=C Double Bond | Butadiene, Anthracene | Cyclohexene derivative | Synthesis of cyclic systems | acs.orgacs.org |

| Epoxidation | C=C Double Bond | m-CPBA | Epoxide | Ring-opening reactions, diol synthesis | acs.org |

| Hydration | C=C Double Bond | H₂O, Acid catalyst | Malic acid derivative | Synthesis of hydroxy-dicarboxylic acids | vedantu.com |

Grafting and Surface Functionalization Approaches

The presence of both carboxylic acid and hydroxyl groups makes this compound an excellent candidate for modifying the surfaces of various materials. This functionalization can alter surface properties such as hydrophilicity, biocompatibility, and adhesion.

"Grafting-to" Approaches: In this strategy, the molecule is first synthesized and then attached to a surface.

The carboxylic acid group can readily form covalent bonds (e.g., amides or esters) with surfaces containing amine or hydroxyl groups, respectively. It can also bind strongly to metal oxide surfaces. nih.gov

The hydroxyl group can be used to attach the molecule to surfaces functionalized with isocyanates or other alcohol-reactive groups.

"Grafting-from" Approaches: Here, the molecule is attached to the surface first and then used to initiate a polymerization reaction that grows a polymer chain from the surface.

The surface-bound hydroxyl group can initiate the ring-opening polymerization of cyclic monomers, creating a dense brush-like polymer coating.

The double bond could potentially be used in surface-initiated atom transfer radical polymerization (SI-ATRP) or related techniques.

Polymers functionalized with maleic anhydride are widely used as compatibilizers and adhesion promoters, demonstrating the utility of this core structure in material science. terchemicals.com

| Strategy | Anchoring Group | Substrate Type | Bonding Type | Potential Outcome | Reference Principle |

|---|---|---|---|---|---|

| Grafting-to | Carboxylic Acid | Amine- or Hydroxyl-functionalized surfaces (e.g., SiO₂, polymers) | Amide/Ester bond | Hydrophilic, reactive surface | nih.gov |

| Grafting-to | Carboxylic Acid | Metal Oxides (e.g., TiO₂, Al₂O₃) | Coordinate bond | Corrosion protection, adhesion promotion | - |

| Grafting-to | Hydroxyl Group | Isocyanate-functionalized surfaces | Urethane linkage | Creation of biocompatible coatings | - |

| Grafting-from | Hydroxyl Group | Various substrates | Initiation of polymerization | Formation of dense polymer brushes | terchemicals.com |

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of a molecule like 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. nih.goviipseries.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and the energies of molecular orbitals.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For instance, in a study on related compounds, molecules with higher HOMO energies were found to be better electron donors and thus more reactive. mdpi.com

Electron Density and Electrostatic Potential: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. The electrostatic potential map would highlight the nucleophilic (e.g., hydroxyl oxygen, carbonyl oxygen) and electrophilic (e.g., carbonyl carbon, acidic proton) sites.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Chemical Hardness | 2.85 eV | Resistance to change in electron configuration. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is not based on published experimental or computational results for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propoxy chain and the potential for rotation around the C-C single bonds mean that this compound can exist in multiple conformations.

Molecular Dynamics (MD) Simulations would provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape and the flexibility of the molecule at a given temperature. These simulations are valuable for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated. iipseries.org By analyzing the vibrational modes, specific peaks in the calculated IR and Raman spectra can be assigned to the stretching and bending of particular functional groups (e.g., O-H stretch, C=O stretch, C=C stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted. mdpi.com These predictions are highly sensitive to the electronic environment of each nucleus and can be used to confirm the molecular structure.

Correlation of predicted spectra with experimental data is a critical step. Discrepancies between the two can point to specific molecular interactions in the experimental sample (e.g., solvent effects, intermolecular hydrogen bonding) that were not fully accounted for in the computational model. iipseries.org

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H (hydroxyl) stretch | 3550 | 3500 |

| C=O (ester) stretch | 1730 | 1725 |

| C=O (acid) stretch | 1705 | 1700 |

| C=C stretch | 1650 | 1645 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is not based on published experimental or computational results for this compound.

Reaction Mechanism Elucidation Using Computational Methods (e.g., Transition State Optimization)

Computational methods are invaluable for studying the mechanisms of chemical reactions. For this compound, one could investigate reactions such as esterification, nucleophilic addition to the double bond, or intramolecular cyclization.

The process involves:

Mapping the Potential Energy Surface: The energies of the reactants, products, intermediates, and transition states are calculated.

Transition State Optimization: The geometry of the transition state, which is a saddle point on the potential energy surface, is located. This provides insight into the bond-breaking and bond-forming processes during the reaction.

Calculation of Activation Energy: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, a study on the antioxidant activity of a related compound investigated different reaction mechanisms, such as hydrogen atom transfer and sequential proton loss-electron transfer, to determine the most favorable pathway. nih.gov

Solvation Models and Solvent Effects on Molecular Properties

The properties and reactivity of this compound can be significantly influenced by the solvent. Solvation models are used to account for these effects in computational calculations.

There are two main types of solvation models:

Explicit Solvation: Individual solvent molecules are included in the simulation. This approach is computationally expensive but provides a detailed picture of solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This is a more computationally efficient way to capture the bulk effects of the solvent on the solute's electronic structure and geometry.

Studies on similar molecules have shown that the preferred reaction mechanism can change depending on the polarity of the solvent. nih.gov For this compound, the stability of different conformers and the pKa of the carboxylic acid would be expected to vary in different solvents.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (e.g., 1D, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid." Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Olefinic CH=CH | 6.2 - 7.0 | Doublet of doublets | 2H |

| OCH(CH₃) | 4.0 - 4.5 | Multiplet | 1H |

| OCH₂(CHOH) | 3.5 - 4.0 | Multiplet | 2H |

| CH(OH) | 3.0 - 3.5 | Multiplet | 1H |

| CH₃ | 1.2 - 1.5 | Doublet | 3H |

| COOH | 10.0 - 13.0 | Singlet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would identify all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (acid) | 165 - 175 |

| C=O (ester) | 160 - 170 |

| CH=CH | 125 - 140 |

| OCH(CH₃) | 65 - 75 |

| OCH₂(CHOH) | 60 - 70 |

| CH(OH) | 60 - 70 |

Mass Spectrometry (MS) for Molecular Weight Determination, Isotopic Abundance, and Fragmentation Analysis (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of "this compound."

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For C₇H₁₀O₅, the expected exact mass would be approximately 174.0528 g/mol .

Tandem MS (MS/MS): Tandem mass spectrometry would be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, characteristic daughter ions would be produced, providing further structural confirmation.

Predicted Fragmentation Pattern

| Fragment Ion | Structure |

|---|---|

| [M - H₂O]⁺ | Loss of water |

| [M - C₃H₇O₂]⁺ | Loss of the 2-hydroxypropoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR and Raman Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (acid) | 3300 - 2500 (broad) | Carboxylic acid |

| O-H stretch (alcohol) | 3500 - 3200 (broad) | Alcohol |

| C=O stretch (acid) | 1720 - 1700 | Carboxylic acid carbonyl |

| C=O stretch (ester) | 1740 - 1720 | Ester carbonyl |

| C=C stretch | 1650 - 1630 | Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The α,β-unsaturated carbonyl system in "this compound" is expected to show a characteristic absorption maximum (λmax). Based on data for similar α,β-unsaturated esters and acids, the λmax is predicted to be in the range of 210-230 nm.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation

The presence of a chiral center at the 2-position of the hydroxypropoxy group means that "this compound" can exist as enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD), would be used to study the stereochemistry of the molecule if a single enantiomer is isolated. The CD spectrum would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment, allowing for the assignment of the absolute configuration.

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration (if crystalline)

If "this compound" can be obtained in a crystalline form, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure. This technique would confirm the connectivity of all atoms, provide precise bond lengths and angles, and, for a single enantiomer, determine the absolute configuration. X-ray crystallographic studies on similar molecules like maleic acid have confirmed their planar structures.

Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of organic acids and their esters. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would likely be suitable for the separation and quantification of this compound. UV detection at the λmax would be appropriate.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would allow for the simultaneous separation and mass identification of the target compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification) would likely be necessary before analysis by GC-MS. This technique is highly sensitive and provides detailed structural information from the mass spectra of the separated components.

No Information Available on the Environmental Fate and Degradation of this compound